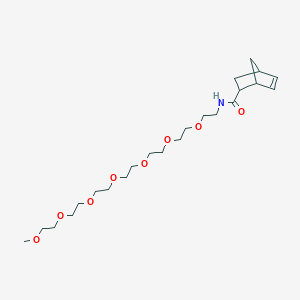

m-PEG7-Norbornene

Description

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO8/c1-26-6-7-28-10-11-30-14-15-32-17-16-31-13-12-29-9-8-27-5-4-24-23(25)22-19-20-2-3-21(22)18-20/h2-3,20-22H,4-19H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRUEJWCCCIIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Functionalization for M Peg7 Norbornene Systems

Strategies for the Derivatization of m-PEG7-Alcohol Precursors

m-PEG7-alcohol (Heptaethylene glycol monomethyl ether) is a common starting material for the synthesis of m-PEG7 derivatives biochempeg.com. The terminal hydroxyl group of m-PEG7-alcohol serves as a reactive site for further chemical modifications biochempeg.comcd-bioparticles.net. Derivatization strategies aim to convert this hydroxyl group into a more reactive functional group or to directly attach the desired moiety, such as norbornene.

One approach involves activating the hydroxyl group to facilitate its reaction with a norbornene-containing compound. For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, making it susceptible to nucleophilic substitution reactions mdpi.com. Alternatively, the alcohol can react with activating agents like carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) to form reactive intermediates that can then couple with molecules containing complementary functional groups nih.govnih.govnih.gov.

Another strategy involves the direct esterification of the PEG hydroxyl group with a norbornene derivative containing a carboxylic acid function, such as 5-norbornene-2-carboxylic acid (NB-acid) nih.govnih.gov. This reaction typically requires coupling agents like DCC and DMAP nih.govnih.gov. However, this method can produce ester linkages that are susceptible to hydrolysis nih.gov.

An alternative synthesis route for norbornene-functionalized PEG involves reacting hydroxyl-terminated PEG with carbic anhydride (B1165640) (a norbornene derivative containing a diacid anhydride group) nih.govresearchgate.netiu.edu. This method can offer a more user-friendly protocol and eliminate the need for pungent norbornene acid iu.edu. The reaction with carbic anhydride introduces an ester linkage and an additional carboxylic acid group on the norbornene moiety, which can be further conjugated with amine-bearing molecules nih.govresearchgate.net.

Microwave-assisted, solvent-free methods have also been explored for the functionalization of PEG terminal alcohol groups, offering reduced reaction times jove.comresearchgate.net.

Chemical Routes for Norbornene Functionalization onto m-PEG7 Chains

The functionalization of PEG chains with norbornene can be achieved through various chemical routes, often involving the reaction between a functionalized PEG chain and a norbornene-containing molecule, or vice versa.

One common route involves the reaction of activated PEG derivatives with norbornene derivatives containing complementary functional groups. For example, PEG chains modified with amine groups can react with norbornene derivatives containing carboxylic acids or activated esters to form stable amide bonds nih.govcreativepegworks.comcreativepegworks.com. This carbodiimide (B86325) chemistry, using agents like DCC, is a typical method for forming amide linkages nih.gov.

Conversely, norbornene can be functionalized with groups that can react with the terminal hydroxyl or other modified groups of the PEG chain. As mentioned earlier, norbornene carboxylic acid can react with PEG alcohols via esterification nih.govnih.gov.

Another route involves the use of click chemistry approaches. While norbornene itself is a dienophile used in Diels-Alder and thiol-ene reactions, PEG chains can be functionalized with groups like azides or alkynes that are compatible with click chemistry, and then reacted with norbornene derivatives containing the corresponding click chemistry handle (e.g., alkynes or tetrazines for norbornene) biochempeg.comnanocs.netaxispharm.comresearchgate.net. For instance, norbornene-PEG-amine features both a norbornene group and an amine group, allowing for conjugation through either moiety nanocs.net. Similarly, norbornene-PEG-NHS contains a norbornene and an NHS ester, enabling reaction with amine groups nanocs.net.

The choice of chemical route influences the type of linkage formed between the PEG chain and the norbornene group, which can impact the stability and degradation properties of the resulting conjugate nih.govcreativepegworks.comcreativepegworks.com. Amide bonds are generally more stable than ester bonds, which can undergo hydrolytic degradation nih.govcreativepegworks.com.

Orthogonal Functional Group Introduction on Poly(ethylene glycol) Derivatives (e.g., m-PEG7-azide)

Orthogonal functionalization strategies allow for the introduction of multiple distinct reactive groups onto a single PEG molecule, enabling selective conjugation with different molecules without unintended side reactions mdpi.commdpi.com. This is particularly useful for creating heterobifunctional or multifunctional PEG derivatives.

m-PEG7-azide is an example of a PEG derivative with an orthogonal functional group. The azide (B81097) group is a highly versatile functional handle for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) biochempeg.commedchemexpress.combiochempeg.combroadpharm.comglpbio.com.

The synthesis of PEG azides, including m-PEG7-azide, often involves the conversion of a terminal hydroxyl group to a leaving group (like tosylate or mesylate) followed by reaction with sodium azide mdpi.com. Another method involves the reduction of a terminal amine group to an azide mdpi.com.

Orthogonal functionalization can be achieved by selectively modifying the PEG chain ends with different protected or semi-orthogonal functional groups mdpi.commdpi.com. For example, a linear PEG with two hydroxyl groups can be asymmetrically functionalized by selectively activating one end, introducing a functional group, and then modifying the other end with a different functional group mdpi.com. Protecting group strategies are crucial in these syntheses to ensure that reactions occur only at the desired sites google.comnih.govcsic.es.

Advanced Click Chemistry and Polymerization Strategies Utilizing Norbornene Functionalized Poly Ethylene Glycol S

Thiol-Ene Click Chemistry for Hydrogel and Network Formation

Thiol-ene click chemistry is a powerful and widely used method for the formation of polymer networks and hydrogels from precursors containing thiol and alkene functional groups. Norbornene, with its strained cyclic alkene structure, is a highly reactive "ene" partner in this reaction. mdpi.comwikipedia.org PEG-based macromers functionalized with norbornene groups (PEG-Nor) readily react with multi-thiolated crosslinkers to form synthetic hydrogel networks. mdpi.comresearchgate.net This reaction is particularly attractive for biomaterial synthesis due to its rapid kinetics and ability to proceed under mild conditions. researchgate.netmdpi.comacs.org

Mechanisms and Kinetic Considerations of Thiol-Ene Reactions

The thiol-ene reaction can proceed via two main mechanisms: a radical-mediated addition or a base-catalyzed Michael addition. wikipedia.org For norbornene, the photoinitiated radical-mediated addition is particularly relevant for hydrogel formation. This reaction involves the addition of a thiyl radical (generated from a thiol by a photoinitiator) across the carbon-carbon double bond of the norbornene, forming a carbon-centered radical. mdpi.comwikipedia.org This carbon radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a stable thioether linkage. wikipedia.org

A key advantage of using norbornene in radical-mediated thiol-ene reactions is its high reactivity and selectivity for thiols, which minimizes undesirable side reactions such as alkene homopolymerization, a common issue with other vinyl monomers. wikipedia.orgbiorxiv.org This high selectivity contributes to the formation of more homogeneous polymer networks. researchgate.netnih.gov The reaction follows a step-growth mechanism, where functional groups on the macromers react with each other, leading to network formation. mdpi.comnih.govrsc.org The kinetics of the thiol-norbornene reaction are generally fast, enabling rapid gelation times, often within seconds to minutes under appropriate conditions. mdpi.comresearchgate.netmdpi.comnih.gov

Compared to chain-growth polymerizations (e.g., acrylate-based systems), the step-growth thiol-norbornene reaction typically involves lower radical concentrations during initiation, which can be advantageous for encapsulating sensitive biological components like cells or proteins. researchgate.netacs.orgnih.govnih.gov Furthermore, the thiol-norbornene reaction is less susceptible to oxygen inhibition compared to some other radical-mediated polymerizations, allowing reactions to be performed under ambient atmospheric conditions. researchgate.netbiorxiv.orgnih.gov

Photoinitiated Thiol-Ene Crosslinking for Biomaterial Synthesis

Photoinitiated thiol-ene crosslinking of norbornene-functionalized PEGs is a widely used technique for synthesizing hydrogels for various biomaterial applications. mdpi.comresearchgate.netmdpi.comacs.orgrsc.org By incorporating a photoinitiator and exposing the precursor solution (containing PEG-Nor macromers and multi-thiol crosslinkers) to light of a specific wavelength (typically UV or visible light), the gelation process can be precisely controlled in space and time. mdpi.commdpi.comnih.govrsc.org This spatiotemporal control is crucial for applications such as 3D cell encapsulation, tissue engineering, and the creation of patterned hydrogels. mdpi.comresearchgate.netmdpi.comacs.orgrsc.org

PEG-norbornene hydrogels synthesized via photoinitiated thiol-ene chemistry offer highly tunable mechanical and biochemical properties. mdpi.comresearchgate.net The stiffness and degradation rate of the hydrogel can be adjusted by varying parameters such as the concentration of PEG-Nor macromer, the concentration and type of thiol crosslinker (e.g., dithiothreitol (B142953) (DTT), PEG-dithiol, or bis-cysteine peptides), and the light exposure time. mdpi.comresearchgate.netacs.orgnih.govcreativepegworks.comresearchgate.net For instance, increasing the PEG-Nor weight percent or DTT concentration can lead to hydrogels with higher stiffness. mdpi.com

Beyond forming the basic hydrogel network, pendant norbornene groups within the formed gel can be utilized for secondary functionalization reactions with thiolated molecules, such as peptides containing cell adhesion motifs (e.g., RGD). mdpi.commdpi.com This allows for the incorporation of specific biological cues into the hydrogel network, influencing cell behavior such as attachment and spreading. mdpi.commdpi.com Photopatterning techniques can be employed to spatially control the tethering of these thiolated molecules, creating hydrogels with defined biochemical patterns. mdpi.com

Research findings highlight the biocompatibility of PEG-norbornene hydrogels formed via thiol-ene chemistry, supporting the viability and function of encapsulated cells. mdpi.comresearchgate.netacs.orgnih.gov This makes them suitable for applications in 3D cell culture and regenerative medicine. mdpi.comresearchgate.netacs.org

Table 1: Characteristics of Thiol-Norbornene Hydrogel Formation

| Characteristic | Description |

| Mechanism | Photoinitiated radical-mediated step-growth addition. mdpi.comwikipedia.org |

| Reactants | Norbornene-functionalized PEG (e.g., m-PEG7-Norbornene) and multi-thiols. mdpi.com |

| Kinetics | Rapid, often seconds to minutes. mdpi.comresearchgate.netmdpi.comnih.gov |

| Oxygen Sensitivity | Low inhibition. researchgate.netbiorxiv.orgnih.gov |

| Network Homogeneity | High, due to selective thiol-ene addition. researchgate.netbiorxiv.orgnih.gov |

| Tunability | Mechanical and biochemical properties are highly tunable. mdpi.comresearchgate.net |

| Biocompatibility | High, suitable for cell encapsulation. mdpi.comresearchgate.netacs.orgnih.gov |

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Norbornene Moieties

Inverse electron-demand Diels-Alder (IEDDA) reactions, particularly the ligation between tetrazines and dienophiles like norbornene, represent another powerful click chemistry tool for modifying and crosslinking polymeric materials. nih.govrsc.orgnih.gov This reaction is highly attractive for biological applications due to its exceptional kinetics, selectivity, and bioorthogonal nature, meaning it proceeds efficiently and specifically within complex biological environments without interfering with native biochemical processes. nih.govnih.govescholarship.orgacs.org

Principles of Bioorthogonal Tetrazine-Norbornene Ligation

The IEDDA reaction between a tetrazine and a norbornene is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the electron-rich, strained norbornene acts as the dienophile. nih.govrsc.org The reaction proceeds rapidly, forming an unstable dihydropyridazine (B8628806) intermediate which quickly undergoes a retro Diels-Alder reaction to extrude nitrogen gas (N₂) and yield a stable pyridazine (B1198779) adduct. nih.govescholarship.org The release of N₂ gas provides a thermodynamic driving force for the reaction. escholarship.org

The bioorthogonal nature of the tetrazine-norbornene ligation stems from the fact that both functional groups are generally absent in biological systems, ensuring high specificity and minimal off-target reactions with endogenous biomolecules like thiols or amines. nih.govnih.gov The reaction can be performed under physiological conditions (aqueous media, neutral pH, ambient temperature) without the need for toxic catalysts, making it highly compatible with live cells and biological samples. rsc.orgnih.govrsc.org

While the tetrazine-trans-cyclooctene (TCO) reaction is known for its exceptionally fast kinetics, the tetrazine-norbornene reaction is also remarkably fast compared to many other bioorthogonal click reactions. nih.govescholarship.org The reaction rate is influenced by the electronic properties of the tetrazine and the strain of the dienophile. Electron-withdrawing groups on the tetrazine can accelerate the reaction. escholarship.org Although the kinetics of the tetrazine-norbornene reaction might be slower than tetrazine-TCO in some instances, it is still sufficiently fast for many applications, including in situ hydrogel formation and biomolecule conjugation. nih.govru.nl

Applications in Hydrogel Functionalization and Spatial Patterning

The tetrazine-norbornene IEDDA reaction is widely applied in the synthesis and functionalization of hydrogels, including those based on PEG-norbornene. nih.govrsc.orgrsc.org This chemistry allows for the formation of covalently crosslinked hydrogels by reacting multi-functional PEG-norbornene macromers with multi-functional tetrazine crosslinkers. nih.govrsc.org

A significant advantage of the tetrazine-norbornene ligation in hydrogel design is its orthogonality to other click reactions, such as the thiol-ene reaction. rsc.orgrsc.org This orthogonality enables sequential or simultaneous reactions to introduce different functionalities into the hydrogel network. For example, a PEG-norbornene hydrogel formed via thiol-ene chemistry can have residual norbornene groups that are subsequently available for reaction with tetrazine-functionalized molecules. mdpi.comrsc.org

This sequential functionalization approach is particularly useful for spatially patterning hydrogels with biomolecules. By using photomasks or other lithographic techniques, specific regions of a PEG-norbornene hydrogel can be exposed to light to undergo thiol-ene crosslinking, leaving unreacted norbornene groups in protected areas. Subsequently, tetrazine-labeled biomolecules can be introduced and selectively conjugated to the unreacted norbornenes via IEDDA in the desired patterns. mdpi.comrsc.org This allows for the creation of hydrogels with spatially controlled presentation of growth factors, cell adhesion ligands, or other bioactive cues, which can guide cell behavior and tissue organization. mdpi.com

Beyond covalent crosslinking and functionalization, recent studies have also explored leveraging secondary interactions between the tetrazine-norbornene cycloaddition products to enhance hydrogel properties, such as increasing stiffness and resistance to degradation. nih.gov

Table 2: Characteristics of Tetrazine-Norbornene IEDDA Ligation

| Characteristic | Description |

| Mechanism | Inverse electron-demand Diels-Alder [4+2] cycloaddition. nih.govrsc.org |

| Reactants | Tetrazine and Norbornene (e.g., on this compound). nih.govnih.gov |

| Kinetics | Rapid, catalyst-free. rsc.orgnih.govescholarship.org |

| Byproduct | Nitrogen gas (N₂). nih.govescholarship.org |

| Bioorthogonality | High specificity, minimal reaction with biological molecules. nih.govnih.govacs.org |

| Conditions | Mild, physiological conditions (aqueous, ambient temperature). rsc.orgnih.govrsc.org |

| Applications | Hydrogel crosslinking, functionalization, spatial patterning. mdpi.comnih.govrsc.orgrsc.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Conjunction with Norbornene-Derived Compounds

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as the copper-free click reaction, is another prominent bioorthogonal click chemistry method. It involves the reaction between a strained alkyne (such as cyclooctyne (B158145) derivatives) and an azide (B81097) to form a stable triazole ring. While norbornene itself is not a direct reactant in the classical SPAAC reaction (which involves alkynes and azides), norbornene chemistry can be used in conjunction with SPAAC in multi-component systems or for orthogonal functionalization strategies.

In the context of hydrogel synthesis and modification using norbornene-functionalized PEGs, SPAAC can serve as an orthogonal click reaction to thiol-ene or IEDDA. ru.nlrsc.org For instance, a hydrogel system might be designed where one set of crosslinks is formed via thiol-norbornene photopolymerization or tetrazine-norbornene IEDDA, while another set of functionalities or crosslinks is introduced using SPAAC between azide-functionalized components and strained alkyne-functionalized components (which could also be attached to PEG or other polymers). This allows for the independent control over different aspects of the hydrogel properties or the sequential introduction of different biomolecules.

Some studies have explored the use of norbornene derivatives that are also functionalized with groups compatible with SPAAC, or the creation of hydrogels from precursors that incorporate both norbornene and alkyne/azide moieties. This enables the utilization of multiple orthogonal click reactions within the same system, increasing the complexity and sophistication of the resulting materials. ru.nlrsc.org For example, a PEG macromer could be functionalized with both norbornene and azide groups, allowing it to participate in both thiol-ene (or IEDDA) and SPAAC reactions with appropriate partners.

The combination of norbornene-based click chemistries with SPAAC provides a powerful toolkit for creating multi-functional biomaterials with precisely controlled structures and properties for a wide range of applications in tissue engineering, drug delivery, and cell biology.

Table 3: Orthogonal Click Chemistries Used with Norbornene-PEGs

| Click Chemistry Type | Norbornene Role | Orthogonal Partners | Typical Application in PEG Hydrogels |

| Thiol-Ene mdpi.comresearchgate.net | "Ene" partner, reacts with thiols. mdpi.comwikipedia.org | Thiols | Primary network formation, initial functionalization. mdpi.comresearchgate.netacs.org |

| IEDDA (Tetrazine-Norbornene) nih.govnih.gov | Dienophile, reacts with tetrazines. nih.govrsc.org | Tetrazines | Primary network formation, secondary functionalization, patterning. mdpi.comnih.gov |

| SPAAC (Alkyne-Azide) | Can be present on same macromer or in system. | Strained Alkynes, Azides | Introducing additional functionalities, orthogonal crosslinking. ru.nlrsc.org |

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Monomers and Subsequent PEG Functionalization

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique capable of producing polymers with controlled architectures and functionalities. Norbornene monomers are particularly well-suited for ROMP due to the inherent strain in their bicyclic structure, which provides a significant driving force for the ring-opening reaction. The polymerization is typically catalyzed by transition metal complexes, such as Grubbs' catalysts or Schrock catalysts.

In the context of norbornene-functionalized poly(ethylene glycol)s like this compound, the norbornene group serves as the polymerizable handle. During ROMP, the cyclic double bond of the norbornene moiety is cleaved, and the monomer units are incorporated into the growing polymer chain, forming a polymer backbone containing cyclic repeating units with pendant groups derived from the original norbornene substituents.

For this compound, ROMP results in a polymer chain where each repeating unit carries a pendant m-PEG7 chain. This process allows for the direct synthesis of well-defined polymers with a high density of PEG chains along the backbone. The molecular weight and dispersity of the resulting polymer can be controlled by the choice of catalyst, monomer-to-catalyst ratio, and reaction conditions. The PEG functionalization, being inherent to the monomer structure, is uniformly distributed along the polymer chain as it is formed. While specific detailed research findings on the ROMP polymerization characteristics solely of this compound were not extensively found in the immediate search results, the general principles of norbornene ROMP apply. The incorporation of the m-PEG7 unit is expected to influence the solubility and potentially the reaction kinetics compared to non-PEGylated norbornene monomers.

Orthogonal Click Chemistry Strategies for Multicomponent System Assembly

The norbornene moiety in this compound is a highly reactive dienophile and a strained olefin, making it an excellent handle for various click chemistry reactions. Click chemistry refers to a set of highly reliable, selective, and efficient reactions that can be carried out under mild conditions, often in the presence of complex functional groups. The reactivity of the norbornene group allows for its participation in orthogonal click reactions, enabling the selective conjugation of this compound to other molecules without interfering with other functionalities present in a multicomponent system.

Two prominent click reactions involving norbornenes are the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder reactions, particularly those involving tetrazines (tetrazine ligation). In SPAAC, the strained norbornene reacts with an azide-functionalized molecule in a copper-free cycloaddition, forming a stable triazole linkage. In tetrazine ligation, the norbornene undergoes a very rapid reaction with a tetrazine-functionalized molecule, yielding a stable dihydropyridazine adduct and releasing nitrogen gas.

This compound can be utilized in these orthogonal click chemistry strategies by reacting its norbornene group with a molecule bearing a complementary reactive handle (e.g., an azide for SPAAC or a tetrazine for ligation). The m-PEG7 chain provides solubility and stealth properties to the resulting conjugate. This allows for the modular assembly of complex architectures, such as the functionalization of surfaces, nanoparticles, or biomolecules with PEG chains, or the creation of branched or network structures by using multi-functionalized click partners. The orthogonality of these reactions means that the norbornene can be selectively addressed even in the presence of other functional groups, facilitating the construction of multicomponent systems with precise control over composition and architecture. While specific detailed research findings on the click chemistry reactions solely of this compound were not extensively found in the immediate search results, its structure is well-suited for these established click reactions involving norbornene derivatives. The PEG7 chain length can influence the accessibility and reactivity of the norbornene group in different environments.

Compound Information

Development of Hydrogel and Polymer Network Architectures from Norbornene Functionalized Poly Ethylene Glycol S

Formation of Synthetic Hydrogel Networks via Step-Growth Polymerization

Synthetic hydrogel networks can be efficiently formed from norbornene-functionalized PEGs through step-growth polymerization, most notably via the thiol-ene photo-click reaction. This reaction involves the addition of thiols to the carbon-carbon double bonds of the norbornene groups, typically initiated by light in the presence of a photoinitiator. mdpi.comchienchilin.org Multi-arm PEG functionalized with norbornene (PEG-NB) is commonly crosslinked with dithiol or multi-thiol linkers, such as dithiothreitol (B142953) (DTT) or PEG-dithiol (PEG-DT), to form a robust network. mdpi.combiomaterials.org This step-growth mechanism leads to more homogeneous network structures compared to chain-growth polymerization, which can result in heterogeneous networks with densely packed regions and dangling ends. researchgate.netnih.gov The thiol-norbornene reaction is particularly advantageous as it is not significantly inhibited by oxygen, allowing for rapid gelation kinetics and high functional group conversion, even in the presence of encapsulated cells. chienchilin.orgrsc.org

Control of Hydrogel Mechanical and Structural Properties through Crosslink Density and Monomer Stoichiometry

The mechanical and structural properties of norbornene-PEG hydrogels, such as stiffness and mesh size, can be precisely controlled by tuning parameters like macromer concentration, crosslinker concentration, and the stoichiometric ratio of norbornene to thiol groups. mdpi.comresearchgate.netrsc.org Increasing the concentration of PEG-NB macromer or the dithiol crosslinker generally leads to a higher crosslink density, resulting in stiffer hydrogels with smaller mesh sizes. mdpi.com The molecular weight of the PEG-NB also influences the network structure and properties. For instance, studies have shown that increasing the molecular weight of linear PEG-NB can decrease crosslinking efficiency, and structural heterogeneities might be observed at larger length scales. escholarship.org Controlling the ratio of thiol to norbornene groups is crucial for achieving desired network properties and can influence the extent of norbornene homopolymerization, which can impact cell spreading within the hydrogel. biorxiv.orgbiorxiv.org

Research findings demonstrate that varying the PEG-Nor weight percent or DTT concentration allows for the formation of hydrogels with a wide range of stiffness values, from 3.3 kPa to 31.3 kPa. mdpi.com The rate of hydrogel formation in step-growth polymerization has also been identified as a factor influencing mechanical properties, as it can affect the number of network defects. rsc.org

Engineered Degradation Mechanisms within Norbornene-PEG Hydrogels

Norbornene-PEG hydrogels can be engineered to exhibit tunable degradation profiles, which is essential for applications requiring temporary scaffolds or controlled release of encapsulated substances. Degradation can occur through various mechanisms, including hydrolysis and enzymatic cleavage, depending on the design of the macromer and crosslinker. chienchilin.orgresearchgate.net

Hydrolytic degradation can be introduced by incorporating hydrolytically labile linkages, such as ester bonds, within the PEG-norbornene macromer or the crosslinker. For example, PEG-norbornene synthesized via the reaction of hydroxyl-terminated multiarm PEG with carbic anhydride (B1165640) (PEGNBCA) forms thiol-norbornene hydrogels that undergo accelerated hydrolytic degradation compared to conventional PEG-NB hydrogels. acs.orgchienchilin.org The degradation rate can be adjusted by tuning the macromer composition. acs.org

Enzymatic degradation is typically achieved by incorporating peptide sequences sensitive to specific enzymes, such as matrix metalloproteinases (MMPs), into the crosslinker. chienchilin.orgcore.ac.uk Cells encapsulated within these hydrogels can then actively degrade the surrounding matrix by secreting these enzymes, allowing for cell migration and tissue remodeling. core.ac.uk Studies using PEG-norbornene crosslinked with MMP-degradable peptides have characterized the kinetics and mechanism of this cell-mediated degradation. core.ac.uk

Furthermore, novel approaches like incorporating mechanophores that cleave under mechanical force are being explored to enable degradation triggered by physical stimuli like sonication. rsc.org

Assembly of Microgel Building Blocks into Porous 3D Scaffolds

Norbornene-bearing PEG microgels can serve as building blocks for the assembly of porous 3D scaffolds. This strategy offers advantages over conventional nanoporous hydrogels by providing a more permissive environment for cells due to the inherent microporosity. nih.govnih.gov PEG-norbornene microgels can be assembled into 3D structures using a PEG-dithiol linker and thiol-ene click photopolymerization. biomaterials.orgnih.gov

The assembly process can be achieved by packing microgels and then polymerizing them together with a crosslinker and photoinitiator. biomaterials.org The resulting scaffolds exhibit interconnected micropores. nih.gov The bulk modulus of these assembled scaffolds is primarily dependent on the crosslink density of the individual microgel building blocks. nih.govnih.gov However, the concentrations of the linker and initiator used during the assembly process can significantly influence cell spreading and proliferation within the scaffold. nih.govnih.gov The properties of the microgel building blocks themselves, such as stiffness, can also affect cell behavior. nih.govnih.gov

This microgel assembly approach allows for the creation of macroporous hydrogels with controlled pore sizes and degradation profiles, which can be beneficial for applications like cell delivery and tissue engineering. biorxiv.orgresearchgate.net

Integration of Modular Components within Hydrogel Matrices

The orthogonal reactivity of the norbornene group in PEG-norbornene hydrogels facilitates the integration of various modular components within the hydrogel matrix. This allows for the independent tuning of biochemical and biophysical cues within the scaffold. mdpi.comacs.org

Modular components, such as cell adhesive peptides (e.g., RGD) or growth factors, can be incorporated into the hydrogel network by functionalizing them with thiol groups and reacting them with pendant norbornene groups in the already formed hydrogel network via a secondary thiol-ene reaction. mdpi.comnih.gov This secondary functionalization step does not significantly alter the bulk mechanical properties of the hydrogel, demonstrating the ability to independently control mechanical and biochemical signals. mdpi.com

Advanced Poly Norbornene Architectures and Their Conjugation with Poly Ethylene Glycol Moieties

Synthesis of End-Functionalized Poly(norbornene)s for Conjugation

End-functionalized poly(norbornene)s are polymers with specific reactive groups located at one or both chain ends. These functional groups enable subsequent conjugation reactions with other molecules, such as proteins, peptides, or other polymers. While end-functionalized poly(norbornene)s can be synthesized using various methods, including the use of functional initiators or chain transfer agents in living polymerization, the incorporation of PEG functionality at the chain end can also be achieved using PEGylated norbornene monomers or related strategies. researchgate.netosti.govresearchgate.net

One approach to obtain end-functionalized poly(norbornene)s with PEG segments involves controlled ROMP of norbornene monomers followed by termination with a functionalized reagent, although this does not directly utilize a PEGylated norbornene monomer for end-functionalization. Alternatively, a PEGylated norbornene monomer like m-PEG7-Norbornene could potentially be used in a controlled copolymerization with other norbornene monomers, aiming for its preferential incorporation at the chain end under specific reaction conditions, or as a terminating agent if appropriately designed. Research has shown the synthesis of end-functionalized poly(norbornene)s using chain transfer agents or specific termination methods in ROMP. osti.govrsc.org The utility of such functionalized polymers is demonstrated by their ability to be coupled to other molecules, including for the synthesis of block copolymers like PNB-b-PEG. osti.gov

Block Copolymer Systems Comprising Poly(norbornene) and Poly(ethylene glycol) (e.g., PNB-b-PEG)

Block copolymers containing both poly(norbornene) (PNB) and poly(ethylene glycol) (PEG) blocks, such as PNB-b-PEG, combine the distinct properties of both segments. PNB blocks can provide rigidity or specific functionalities depending on the norbornene monomers used, while PEG blocks contribute hydrophilicity, flexibility, and stealth properties, which are beneficial for applications in aqueous environments or biological systems.

Brush-Arm Star Polymer (BASP) Architectures Utilizing Norbornene Crosslinkers

Brush-arm star polymers (BASPs) are complex macromolecular architectures characterized by a core from which multiple polymer arms extend, where the arms themselves are brush polymers (polymers with side chains). Norbornene chemistry, particularly ROMP, is well-suited for the construction of BASPs. In the context of PEGylated BASPs, PEGylated norbornene monomers or norbornene-terminated PEG macromonomers are often employed.

One method for synthesizing BASPs involves a "brush-first" approach, where norbornene-terminated PEG macromonomers are polymerized via ROMP to form living brush-like macroinitiators. nih.govmit.edunih.gov These macroinitiators are essentially linear poly(norbornene) backbones with PEG chains as grafts. A subsequent step involves the addition of a multifunctional norbornene crosslinker. This crosslinker reacts with the living ends of the brush macroinitiators, connecting multiple arms and forming a crosslinked core, thereby yielding the brush-arm star polymer structure. nih.govmit.edunih.govmit.edunih.govacs.orgacs.org While this compound itself might function as a monomer in the arms (if appropriately functionalized as a macromonomer), a bis-norbornene derivative is typically used as the crosslinker to connect the brush arms. nih.govnih.govnih.govacs.orgacs.org However, PEGylated bis-norbornene crosslinkers can be designed to incorporate PEG into the core or linkers of the star polymer. acs.org The brush-first ROMP method using norbornene-terminated PEG macromonomers and bis-norbornene crosslinkers allows for the synthesis of BASPs with controlled sizes and PEG coronas. nih.govnih.govacs.org

Another strategy is the "arm-first" method, where linear polymer arms (potentially including PNB or PEGylated polymers) are synthesized first and then crosslinked with a multi-functional norbornene crosslinker to form the star polymer. nih.govrsc.org A core-first approach using a multifunctional initiator with norbornene groups has also been reported for synthesizing star polymers via ROMP, followed by chain extension with monomers which could include PEGylated norbornenes to form diblock brush-arm star copolymers. rsc.org

Applications of Norbornene Functionalized Poly Ethylene Glycol Materials in Biomedical Engineering Research

Design of Extracellular Matrix (ECM) Mimics for Cell Studies

Synthetic hydrogels based on norbornene-functionalized PEG serve as valuable mimics of the native ECM, providing a controlled 3D environment for cell studies sigmaaldrich.comnih.gov. These hydrogels can be engineered to incorporate specific biochemical cues, such as cell adhesion ligands (e.g., RGD peptides) and enzyme-sensitive degradation sites, which are critical components of the natural ECM mdpi.comsigmaaldrich.comnih.gov. The thiol-norbornene photopolymerization allows for the creation of hydrogels with tunable mechanical properties (stiffness) and controlled degradation rates, both of which significantly influence cell behavior mdpi.comsigmaaldrich.comnih.gov. By independently controlling these factors, researchers can investigate the effects of specific ECM parameters on cell adhesion, spreading, migration, and differentiation mdpi.comsigmaaldrich.com. For instance, RGD-functionalized PEG-norbornene hydrogels have been shown to support the attachment and spreading of mesenchymal stem cells (MSCs) mdpi.com.

Two-Dimensional and Three-Dimensional Cell Culture Platforms

Norbornene-functionalized PEG hydrogels are widely used as platforms for both 2D and 3D cell culture mdpi.comnih.govsigmaaldrich.com. Their ability to form hydrogels under mild conditions, often initiated by light, makes them highly cytocompatible, allowing for the encapsulation of cells within the matrix during gelation with high viability mdpi.comnih.govsigmaaldrich.comnih.govnih.gov. In 3D culture, these hydrogels provide a supportive environment that allows cells to maintain their morphology and function, mimicking their natural tissue environment more closely than traditional 2D culture surfaces mdpi.comnih.govsigmaaldrich.com. The tunable mechanical and biochemical properties of these hydrogels enable researchers to study the impact of the microenvironment on cell behavior in a controlled manner mdpi.comsigmaaldrich.com. Studies have demonstrated high viability of MSCs encapsulated in PEG-norbornene hydrogels mdpi.com.

Engineering of Scaffolds for Regenerative Medicine

PEG-norbornene hydrogels are promising candidates for scaffolds in regenerative medicine applications mdpi.comsigmaaldrich.combiochempeg.com. Their tunable mechanical properties, biocompatibility, and ability to incorporate bioactive molecules make them suitable for supporting tissue regeneration mdpi.comsigmaaldrich.combiochempeg.com. The porous structure of these hydrogels facilitates nutrient and oxygen transport, which is essential for cell survival and tissue development within the scaffold nih.govresearchgate.net. Furthermore, the ability to control the degradation rate of the hydrogel allows for the scaffold to be remodeled by encapsulated cells or to degrade as new tissue is formed nih.gov. The use of multi-arm PEG-norbornene allows for the formation of well-defined network structures nih.gov.

Creation of Cell-Instructive Environments for Directed Cellular Behavior

A key advantage of norbornene-functionalized PEG materials is their capacity to create cell-instructive environments that direct specific cellular behaviors sigmaaldrich.comnih.govnih.gov. By incorporating specific peptides, growth factors, or other signaling molecules into the hydrogel network, researchers can provide cues that promote cell adhesion, proliferation, differentiation, or migration mdpi.comsigmaaldrich.comnih.govnih.gov. The orthogonal nature of thiol-norbornene chemistry allows for the independent control of mechanical and biochemical signals within the hydrogel, enabling precise investigation and manipulation of cell fate mdpi.comsigmaaldrich.com. For example, functionalizing PEG-norbornene hydrogels with RGD peptides can promote cell adhesion and spreading mdpi.com.

Bioprinting Applications for the Fabrication of Complex Tissue Constructs

Norbornene-functionalized PEG materials are increasingly utilized as bioinks in bioprinting for the fabrication of complex 3D tissue constructs researchgate.netbiorxiv.orgnih.govacs.org. The rapid and cytocompatible nature of photoinitiated thiol-norbornene click chemistry makes it particularly well-suited for bioprinting processes, allowing for the precise deposition and crosslinking of cell-laden hydrogels researchgate.netacs.org. This enables the creation of structures with intricate geometries and spatially controlled presentation of biochemical cues researchgate.netacs.org. PEG-norbornene bioinks have demonstrated high printing fidelity and cytocompatibility, even without the immediate inclusion of bioactive motifs acs.org. They can be used to print solid structures for cell culture, hollow channels for vascularization, and microwells for generating cell spheroids acs.org. Clickable PEG-norbornene microbeads have also been developed to support suspension bioprinting and microvascular assembly, paving the way for engineering hierarchical vasculature biorxiv.orgnih.gov.

Mechanistic Insights and Methodological Control in Norbornene Poly Ethylene Glycol Chemistry

Influence of Norbornene Reactivity and Ring Strain on Reaction Kinetics

The bicyclic structure of norbornene imparts significant ring strain, which plays a critical role in its reactivity in polymerization reactions, particularly in Ring-Opening Metathesis Polymerization (ROMP) and thiol-ene click chemistry. High ring strain in norbornene derivatives can facilitate living polymerization, allowing for controlled molecular weights and narrow dispersity of the resulting polymers americanelements.comambeed.com. The rapid polymerization kinetics associated with strained cyclic olefins like norbornene are a key advantage of ROMP ambeed.com.

Kinetic studies of norbornene derivative polymerization via ROMP have allowed for the determination of initiation and propagation rates, providing insights into the polymerization process nih.gov. The stereochemistry of norbornene monomers also influences reaction kinetics; for instance, endo-norbornene isomers can exhibit reduced propagation rates compared to their exo counterparts nih.gov. Initiator selection in ROMP can further influence the kinetics and the degree of control over the polymerization nih.gov. In the context of thiol-ene reactions, the use of norbornene as the ene component enables a strain-promoted reaction, which enhances gelation speed and chemoselectivity fishersci.ca. While thiol-ene reactions are known for high selectivity with limited norbornene homopolymerization, norbornene homopolymerization can occur, which might influence network formation fishersci.ca.

Optimization of Photoinitiator Systems for Spatiotemporal Control of Polymerization

Photopolymerization, often employed with norbornene-PEG systems, offers precise spatial and temporal control over the polymerization process nih.govnih.gov. This control is achieved through the use of photoinitiator systems that generate reactive species, typically radicals, upon irradiation with light of a specific wavelength nih.govwikipedia.org. The choice of light source and photoinitiator is critical as it impacts the efficiency, cytocompatibility, and mechanical properties of the resulting materials nih.gov.

Radical-mediated thiol-norbornene photopolymerization is a common method for synthesizing hydrogels, providing spatial and temporal control over network development nih.gov. Photoinitiators such as lithium aryl phosphinate (LAP) and eosin-Y have been used in visible light initiated thiol-norbornene reactions, allowing for on-demand gelation nih.govfishersci.nl. UV light in conjunction with suitable photoinitiators, like Irgacure 2959 (I-2959), is also used for thiol-norbornene click chemistry to form hydrogels, enabling light-mediated tuning of properties and photopatterning wikipedia.orgciteab.com. Photo-initiated crosslinking methods, in general, allow for temporal and spatial control over the hydrogel structure fishersci.ca. The photoinitiator generates free radicals upon light exposure wikipedia.org.

Strategies for Precise Control Over Network Formation and Material Properties

Precise control over network formation and material properties is essential for tailoring norbornene-PEG materials for specific applications. Thiol-norbornene photopolymerization can lead to the formation of homogeneous polymer networks with robust properties nih.gov. Strategies for achieving control include tailoring the selection of crosslinkers and adjusting their concentration nih.govwikipedia.org. Varying the concentration of dithiol crosslinkers, such as DTT, or the weight percent of norbornene-modified PEG macromers allows for tuning hydrogel stiffness over a significant range wikipedia.orgfishersci.ca.

The properties of PEG-Nor hydrogels, including stiffness, swelling, and degradation rate, can be readily tuned using light-mediated photopolymerization wikipedia.org. Controlling the rate of hydrogel formation through irradiation conditions is another strategy to influence mechanical properties fishersci.nl. Beyond altering monomer composition and controlling total reaction time or functional group conversion, increasing the polymer density during formation can increase the final modulus of the hydrogel fishersci.nl. Stoichiometric control over the crosslinking reaction, such as maintaining a specific norbornene:thiol ratio, is also employed fishersci.nl. Furthermore, pendant norbornene groups within the formed network can be utilized for secondary reactions, allowing for post-gelation modifications such as increasing stiffness or tethering bioactive molecules, thus enabling independent control over mechanical and biochemical signals wikipedia.orgfishersci.cafishersci.dk. Varying the type of polymers, initiators, and light sources also contributes to better control over mechanical and biological properties fishersci.ca.

Emerging Research Trajectories and Future Outlook for Norbornene Functionalized Poly Ethylene Glycol Systems

Exploration of Novel Functionalization Pathways and Chemistries

The norbornene group in m-PEG7-Norbornene serves as a highly versatile platform for chemical modification through efficient and specific click chemistry reactions conju-probe.comaxispharm.com. The thiol-norbornene reaction, for instance, proceeds rapidly under mild conditions, allowing for the facile conjugation of thiol-containing molecules, such as peptides, proteins, or other polymers, to the this compound structure chemicalbook.combiochempeg.comaxispharm.com. This enables the creation of complex architectures and the incorporation of various functionalities.

Another significant functionalization pathway involves the inverse electron-demand Diels-Alder reaction between the norbornene group and s-tetrazines conju-probe.comaxispharm.com. This reaction is bioorthogonal, meaning it can occur efficiently and selectively in complex biological environments without interfering with native biochemical processes conju-probe.com. This orthogonality is particularly valuable for applications requiring the functionalization of materials in the presence of biological molecules or cells conju-probe.com.

The m-PEG7 chain provides solubility and biocompatibility, while the terminal norbornene allows for precise control over the attachment of other molecules or the formation of crosslinked networks. Research in this area focuses on leveraging these click chemistries to synthesize novel block copolymers, graft copolymers, or hydrogels with precisely defined structures and properties by incorporating this compound as a building block conju-probe.comnih.govnih.gov. The specific length of the PEG chain (seven units) in this compound can influence the solubility, flexibility, and presentation of the attached functional groups or the properties of the resulting network.

Integration with Advanced Manufacturing and Automation Technologies

The rapid and controlled reaction kinetics offered by the norbornene group, particularly in photopolymerization-based click reactions like thiol-ene, make this compound a promising component for advanced manufacturing techniques such as 3D printing biochempeg.com. While specific studies focusing solely on this compound in automated manufacturing were not prominently featured in the search results, the principles established for related norbornene-functionalized PEGs are highly relevant biochempeg.com.

In 3D printing, this compound could be incorporated into photocurable resin formulations. Upon selective irradiation with light in the presence of a photoinitiator and a suitable crosslinker (e.g., a dithiol for thiol-ene chemistry), the norbornene groups would react, forming a solid polymer network in a layer-by-layer fashion biochempeg.com. The ability to tune the mechanical properties and degradation rate of the resulting material by controlling the concentration of this compound and the crosslinker, or by incorporating other functional components, aligns well with the requirements for creating complex geometries and customized structures via additive manufacturing biochempeg.com.

The integration with automation technologies would involve automated dispensing, mixing, and precise light-based curing processes. The predictable and efficient nature of click reactions involving the norbornene group is advantageous for achieving reproducible results in automated manufacturing workflows biochempeg.com. The water solubility imparted by the m-PEG7 chain could also facilitate the processing of these materials from aqueous solutions, which is desirable for many biomedical applications.

Development of Multi-Stimuli Responsive Materials for Biomedical Systems

The incorporation of this compound into polymeric structures provides a foundation for developing materials that respond to various stimuli relevant to biomedical applications. While direct examples of multi-stimuli responsive systems solely based on this compound were not explicitly detailed in the provided search results, its structure allows for the facile conjugation of responsive elements.

For instance, molecules sensitive to changes in pH, temperature, light, or the presence of specific enzymes or biomolecules could be conjugated to the norbornene group of this compound using click chemistry. When this compound is part of a larger network, such as a hydrogel, the responsiveness of the conjugated molecules can translate into changes in the bulk material properties, such as swelling, degradation, or the release of encapsulated substances.

The m-PEG7 chain contributes to the biocompatibility of the material, which is crucial for biomedical applications. The specific length of the PEG chain can influence the hydration level and mesh size of a hydrogel network, thereby affecting the diffusion and release kinetics of encapsulated molecules or the accessibility of responsive elements. Future research could explore conjugating different types of responsive moieties to this compound to create materials that exhibit complex responses to multiple stimuli, enabling sophisticated functions in drug delivery, diagnostics, or tissue engineering.

Design of Adaptive and Dynamic Biomaterial Platforms

Adaptive and dynamic biomaterial platforms are designed to change their properties over time or in response to environmental cues, mimicking the dynamic nature of biological tissues. This compound can serve as a key building block in the construction of such platforms due to the versatile reactivity of its norbornene group.

By utilizing click chemistry with appropriate crosslinkers or functional molecules, this compound can be incorporated into networks that are inherently dynamic. For example, reversible click reactions or the incorporation of cleavable linkers alongside this compound can lead to networks that can be assembled, disassembled, or remodeled in response to specific triggers.

In the context of biomaterials, this compound-based hydrogels could be designed to degrade in the presence of specific enzymes present in the biological environment, allowing for controlled release of therapeutics or the remodeling of tissue engineering scaffolds chemicalbook.comaxispharm.com. The ability to control the crosslinking density during the formation of the network using this compound allows for tuning the initial mechanical properties and degradation rate biochempeg.com.

Furthermore, the pendant norbornene groups that may remain unreacted after initial network formation can be used for subsequent functionalization, allowing for the tethering of growth factors, cell adhesion ligands, or other biomolecules to create adaptive surfaces that evolve over time or in response to cellular activity conju-probe.combiochempeg.comaxispharm.com. The m-PEG7 chain ensures the biocompatibility and reduces non-specific protein adsorption, contributing to a more defined interaction with the biological environment.

Prospects in Modular and Tunable Material Design

This compound is inherently suited for modular and tunable material design due to its well-defined structure and the highly selective reactivity of the norbornene group biochempeg.comnih.gov. The m-PEG7 moiety provides a consistent, hydrophilic building block, while the terminal norbornene acts as a universal connector that can be readily coupled with a variety of complementary functional groups via click chemistry conju-probe.comaxispharm.comnih.gov.

This modularity allows researchers to independently synthesize different components (e.g., crosslinkers, bioactive molecules, responsive elements) and then combine them with this compound in a controlled manner to create materials with tailored properties biochempeg.comnih.gov. The concentration of this compound, the choice of crosslinker, and the ratio of reactive groups can be precisely controlled to tune the mechanical properties, swelling ratio, and degradation rate of resulting hydrogels or networks biochempeg.com.

Q & A

Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.